4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine

Catalog No.
S12535585
CAS No.
M.F
C13H24N2
M. Wt
208.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]...

Product Name

4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine

IUPAC Name

4-[[cyclopropyl(methyl)amino]methyl]bicyclo[2.2.2]octan-1-amine

Molecular Formula

C13H24N2

Molecular Weight

208.34 g/mol

InChI

InChI=1S/C13H24N2/c1-15(11-2-3-11)10-12-4-7-13(14,8-5-12)9-6-12/h11H,2-10,14H2,1H3

InChI Key

NVDSOXNDAKZTLO-UHFFFAOYSA-N

Canonical SMILES

CN(CC12CCC(CC1)(CC2)N)C3CC3

4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine is a bicyclic compound characterized by its unique bicyclo[2.2.2]octane framework, which consists of a central bicyclic structure with a cyclopropylmethylamino group attached at the 4-position. The molecular formula for this compound is C${12}$H${19}$N, and it features a complex arrangement of carbon and nitrogen atoms that contributes to its chemical properties and potential biological activities.

The chemical reactivity of 4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine can be explored through various synthetic routes and reaction mechanisms:

  • Alkylation Reactions: The compound can undergo alkylation reactions to introduce various alkyl groups, enhancing its pharmacological profile.
  • Reduction Reactions: Reduction of the bicyclic amine can yield secondary or tertiary amines, which may exhibit different biological activities.
  • Acylation Reactions: Acylation can modify the amine functionality, potentially altering solubility and receptor binding characteristics.

Research indicates that compounds within the bicyclo[2.2.2]octane class, including 4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine, may exhibit various biological activities such as:

  • Neuroactivity: Potential interactions with neurotransmitter systems, possibly influencing mood and cognitive functions.
  • Analgesic Properties: Some derivatives have shown promise in pain relief applications.
  • Antidepressant Effects: Certain structural analogs are being investigated for their potential in treating depression.

The synthesis of 4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine typically involves several steps:

  • Starting Materials: Bicyclo[2.2.2]octane derivatives are used as starting materials.
  • Amine Formation: The introduction of the cyclopropylmethylamino group can be achieved through nucleophilic substitution reactions.
  • Final Modifications: Further modifications may include alkylation or acylation to refine the compound's properties.

For example, one method includes the reaction of bicyclo[2.2.2]octane derivatives with cyclopropylmethylamine under controlled conditions to yield the desired product .

4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine has potential applications in:

  • Pharmaceutical Development: As a candidate for new medications targeting neurological disorders.
  • Chemical Research: As a building block for synthesizing more complex organic molecules.
  • Material Science: Investigating its properties for use in advanced materials.

Interaction studies are crucial for understanding how 4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine interacts with biological systems:

  • Receptor Binding Studies: These studies assess how well the compound binds to specific receptors in the brain, which could indicate its potential therapeutic effects.
  • Metabolic Pathway Analysis: Understanding how the compound is metabolized in vivo can provide insights into its efficacy and safety profile.

Several compounds share structural similarities with 4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine, including:

Compound NameStructural FeaturesUnique Properties
Bicyclo[3.3.1]nonaneLarger ring systemDifferent pharmacological profile
4-Methylbicyclo[2.2.2]octan-1-amineMethyl substitution at 4-positionPotentially distinct biological activity
Cyclopropylamine derivativesVarying alkyl substitutionsDifferent reactivity and stability

These comparisons highlight the uniqueness of 4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine in terms of its specific structural arrangement and potential applications in medicinal chemistry.

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

208.193948774 g/mol

Monoisotopic Mass

208.193948774 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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